molecular formula C21H19N3O2S B2414009 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1170569-00-2

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2414009
CAS No.: 1170569-00-2
M. Wt: 377.46
InChI Key: WOJRZPSPXSKWME-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitors

Urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. This research is pivotal for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can play a crucial role in managing symptoms by improving cholinergic function in the brain. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas exhibited notable inhibitory activities, suggesting that these compounds, through their structural flexibility and optimization, could efficiently interact with acetylcholinesterase's hydrophobic binding sites (J. Vidaluc et al., 1995).

Antimicrobial and Antifungal Activities

Certain urea derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. This opens avenues for the development of new therapeutic agents against a range of microbial and fungal pathogens. For example, the synthesis of new pyrido quinazolones highlighted their potential as antibacterial and antifungal agents, thus contributing to the pool of compounds that could be further developed into drugs (V. Singh & V. K. Pandey, 2006).

Anticancer Applications

Novel urea and bis-urea derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. These compounds, bridging primaquine and benzene moieties through urea or bis-urea functionalities, provide a promising basis for the development of new anticancer drugs. Their ability to induce cell death selectively in cancer cells while complying with drug-likeness rules makes them valuable leads for further drug development (I. Perković et al., 2016).

Enzyme Inhibition for Therapeutic Targets

Isoquinoline and quinazoline urea analogues have been identified as antagonists for human adenosine A(3) receptors, showcasing the versatility of urea derivatives in targeting various biochemical pathways. These findings could influence the design of new drugs targeting adenosine receptors, potentially useful in treating conditions like inflammation, cardiovascular diseases, and cancer (J. V. van Muijlwijk-Koezen et al., 2000).

Synthetic Methodologies

Research into urea derivatives also extends into synthetic chemistry, where these compounds serve as intermediates in the synthesis of complex organic molecules. For instance, new synthetic methodologies have been developed for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. These advancements not only enrich the toolkit of synthetic chemists but also pave the way for the synthesis of novel compounds with potential therapeutic applications (B. Mujde, Sevil Özcan, & M. Balcı, 2011).

Properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-20-11-8-16-13-17(22-21(26)23-19-7-4-12-27-19)9-10-18(16)24(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRZPSPXSKWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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